1,4-Pentadien-3-ol

Vue d'ensemble

Description

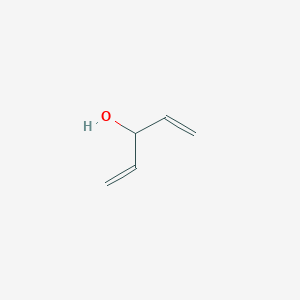

1,4-Pentadien-3-ol, also known as penta-1,4-dien-3-ol, is an organic compound with the molecular formula C5H8O and a molecular weight of 84.12 g/mol . It is a clear, colorless liquid that contains two conjugated double bonds and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,4-Pentadien-3-ol can be synthesized through various methods, including the Nazarov cyclization of 1,4-pentadien-3-ols using Lewis acid catalysts such as iron(III) bromide . Another method involves the preparation from hydroxy-β-ionone, which is an intermediate for canthaxanthin .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic reduction of appropriate precursors under controlled conditions to ensure high purity and yield. The process may include steps such as distillation and purification to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 1,4-Pentadien-3-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into saturated alcohols.

Substitution: It can participate in nucleophilic substitution reactions, especially with sulfonamide nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

Substitution: Bismuth-catalyzed reactions are employed for nucleophilic substitution.

Major Products:

Oxidation: Produces aldehydes or ketones.

Reduction: Produces saturated alcohols.

Substitution: Produces amino-substituted dienes.

Applications De Recherche Scientifique

Biological Activities

The biological activities of 1,4-pentadien-3-ol derivatives have been extensively studied, revealing their potential in several therapeutic areas:

Antiviral Activity

Numerous studies have highlighted the antiviral properties of 1,4-pentadien-3-one derivatives against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). For example:

- Case Study: A series of derivatives exhibited EC50 values ranging from 105.01 to 254.77 μg/mL against TMV, outperforming the standard antiviral drug ribavirin (457.25 μg/mL) .

- Mechanism: Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups on aromatic rings enhance antiviral activity .

| Compound | EC50 (μg/mL) | Activity Type |

|---|---|---|

| 4h | 105.01 | Protection |

| 4i | 254.77 | Protection |

| Ribavirin | 457.25 | Control |

Anticancer Properties

1,4-Pentadien-3-one derivatives have shown promising results in inhibiting cancer cell proliferation:

- Case Study: Derivatives containing pyrazole subunits demonstrated significant antiproliferative activity against HepG2 liver cancer cells, with IC50 values as low as 0.10 μM compared to sorafenib (IC50 = 16.20 μM) .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 7a | 0.10 | HepG2 |

| Sorafenib | 16.20 | HepG2 |

Antibacterial and Antifungal Activities

The compound has also been evaluated for its antibacterial and antifungal properties:

- Antibacterial: Some derivatives exhibited strong inhibition against Xanthomonas axonopodis with EC50 values better than commercial antibiotics .

| Compound | Target Pathogen | EC50 (μg/mL) |

|---|---|---|

| F9 | Xanthomonas axonopodis | 5.4 |

| Control | Bismerthiazol | 54.9 |

- Antifungal: Derivatives containing quinazolinone showed significant antifungal effects on plant pathogens like Sclerotinia sclerotiorum .

Agricultural Applications

Given its biological activities, this compound and its derivatives are being explored as potential agrochemicals:

Development of Fungicides

Recent studies have shown that certain derivatives can effectively control fungal infections in crops:

Mécanisme D'action

The mechanism of action of 1,4-pentadien-3-ol involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it can disrupt cell membranes and inhibit enzyme activity, leading to cell death . The compound’s conjugated double bonds and hydroxyl group play a crucial role in its reactivity and interaction with biological molecules.

Comparaison Avec Des Composés Similaires

- 1,6-Heptadien-4-ol

- 3,4-Pentadien-1-ol

- Dicyclopentadiene

- 1,4-Pentadiene

- 2,6-Diisopropylaniline

- trans,trans-2,4-Hexadien-1-ol

- 5-Ethylidene-2-norbornene

Comparison: 1,4-Pentadien-3-ol is unique due to its specific arrangement of double bonds and hydroxyl group, which confer distinct reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various chemical processes .

Activité Biologique

1,4-Pentadien-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a conjugated diene system. Its derivatives, particularly 1,4-pentadien-3-one, have been synthesized to enhance biological activity. Various synthetic methods have been reported, including asymmetric cycloaddition reactions that yield enantiomerically pure compounds with significant bioactivity potential .

Antiviral Activity

Research indicates that derivatives of this compound exhibit notable antiviral properties. For instance:

- Antiviral Efficacy : Compounds derived from 1,4-pentadien-3-one demonstrated effective inhibition against Tobacco Mosaic Virus (TMV) with some derivatives achieving inhibition rates exceeding 60% at concentrations of 500 µg/mL .

- Mechanism of Action : The antiviral mechanisms often involve interaction with viral proteins or interference with viral replication processes .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of this compound derivatives have also been extensively studied:

- Bacterial Inhibition : A series of derivatives showed significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus, with some compounds achieving minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

- Fungal Activity : Certain derivatives were tested against fungal pathogens like Sclerotinia sclerotiorum, demonstrating promising antifungal activity in vitro .

Anticancer Activity

The anticancer potential of this compound derivatives has gained traction:

- Cell Line Studies : Compounds were evaluated for antiproliferative activity against HepG2 liver cancer cells, with IC50 values ranging from 0.10 to 5.05 µM, outperforming the standard drug sorafenib (IC50 = 16.20 µM) .

- Mechanisms : The anticancer effects may involve induction of apoptosis and inhibition of cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

- Substituent Effects : The introduction of electron-withdrawing groups on the aromatic ring has been shown to enhance antiviral activity against TMV .

- Functional Group Modifications : Modifications such as adding sulfonamide moieties have improved antibacterial and antifungal activities .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound derivatives:

Propriétés

IUPAC Name |

penta-1,4-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-5(6)4-2/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMWSAALRSINTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238922 | |

| Record name | Penta-1,4-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [MSDSonline] | |

| Record name | 1,4-Pentadien-3-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

922-65-6 | |

| Record name | 1,4-Pentadien-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penta-1,4-dien-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penta-1,4-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penta-1,4-dien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary products of 1,4-Pentadien-3-ol photodissociation at 193 nm?

A1: Upon excitation at 193 nm, this compound undergoes rapid internal conversion to a highly energized ground electronic state. This leads to dissociation, primarily yielding pentadienyl (CH2=CH-CH-CH=CH2) and hydroxyl (OH) radicals. []

Q2: What is the rotational distribution of OH radicals produced during this compound photodissociation?

A2: The rotational state distribution of the nascent OH radicals follows a Boltzmann distribution. For OH radicals in the v=0 vibrational state, the rotational temperature (Trot) is 1250 ± 100 K. For OH radicals in the v=1 state, Trot is 1020 ± 100 K. []

Q3: How can this compound be utilized in asymmetric synthesis?

A4: this compound serves as a valuable starting material for the double diastereoselective synthesis of various chiral compounds. For instance, it reacts with nitrile oxides in the presence of ethylmagnesium bromide and a chiral auxiliary like diisopropyl (R,R)-tartrate to yield enantiomerically enriched trans-pyrazolidines. These products contain three contiguous stereogenic centers and are formed with excellent regio-, diastereo-, and enantioselectivity (up to 99% ee). [] This reaction tolerates both aryl and alkyl substituents on the nitrile oxide.

Q4: What are some synthetic applications of this compound in constructing complex molecules?

A5: this compound acts as a key building block in synthesizing polyols and amino-4-pentenediols. Double diastereoselective 1,3-dipolar cycloaddition with nitrile oxides, followed by hydrogenolysis, yields syn,syn-bis(1,2-isoxazolin-5-yl)methanols and syn,syn,syn-1,2-bis(1,2-isoxazol-5-yl)ethane-1,2-diols. [] Additionally, this compound can be converted to erythro-1-amino-4-pentene-2,3-diols, erythro- and threo-3-amino-4-pentene-1,2-diols, and erythro-2-benzylamino-4-pentene-1,3-diol through a controlled synthesis involving epoxy-4-pentenols as intermediates. [, , ]

Q5: How does the Sharpless asymmetric epoxidation apply to this compound derivatives?

A6: The Sharpless asymmetric epoxidation of 1,5-bis(trimethylsilyl)-1,4-pentadien-3-ol provides a practical route to chiral (E)-1-trimethylsilyl-1-alkene-3,4-diols. These versatile intermediates facilitate the synthesis of complex natural products like Lipoxin B. [, ]

Q6: What insights do spectroscopic studies provide into the structure of this compound?

A7: Microwave spectroscopy studies have been instrumental in elucidating the conformational landscape and intramolecular hydrogen bonding in this compound. These studies, including analysis of its water complex, provide valuable structural information. [, ]

Q7: Can this compound be used to synthesize α,β-unsaturated carboxylic acids?

A8: Yes, reacting the potassium alkoxide of this compound with carbon monoxide under high pressure and temperature yields potassium salts of α,β-unsaturated carboxylic acids. For example, 3-pentyl-1,4-pentadien-3-ol can be converted to a mixture of the potassium salts of 2-pentyl-2-vinyl-3-butenoic acid and 4-pentyl-2,4-hexadienoic acids. []

Q8: Has this compound been investigated in the context of Vitamin A synthesis?

A9: While not directly used in synthesizing Vitamin A, this compound's structural features make it a potential starting point for exploring the synthesis of related compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.